molecular formula C18H24N4O2 B6972719 1-(4-Acetylpiperazin-1-yl)-2-(5,6-dimethylbenzimidazol-1-yl)propan-1-one

1-(4-Acetylpiperazin-1-yl)-2-(5,6-dimethylbenzimidazol-1-yl)propan-1-one

Cat. No.: B6972719
M. Wt: 328.4 g/mol
InChI Key: STDRSMUBPNAEEX-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-2-(5,6-dimethylbenzimidazol-1-yl)propan-1-one is a synthetic organic compound that features a piperazine ring substituted with an acetyl group and a benzimidazole ring with dimethyl substitutions. Compounds with such structures are often explored for their potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-(5,6-dimethylbenzimidazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-9-16-17(10-13(12)2)22(11-19-16)14(3)18(24)21-7-5-20(6-8-21)15(4)23/h9-11,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDRSMUBPNAEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(C)C(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(5,6-dimethylbenzimidazol-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Substitution on the benzimidazole ring: Introduction of the dimethyl groups can be done via alkylation reactions using suitable alkyl halides.

    Formation of the piperazine ring: Piperazine can be synthesized or obtained commercially and then acetylated using acetic anhydride or acetyl chloride.

    Coupling of the two moieties: The final step involves coupling the acetylpiperazine with the substituted benzimidazole through a suitable linker, often using a base-catalyzed nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylpiperazin-1-yl)-2-(5,6-dimethylbenzimidazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the benzimidazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer, infections, and neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(5,6-dimethylbenzimidazol-1-yl)propan-1-one would depend on its specific biological target. Generally, such compounds might:

    Bind to DNA or proteins: Interfering with their function.

    Inhibit enzymes: Blocking key metabolic pathways.

    Modulate receptors: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazin-1-yl)-2-(5,6-dimethylbenzimidazol-1-yl)propan-1-one: Similar structure but with a methyl group instead of an acetyl group.

    1-(4-Acetylpiperazin-1-yl)-2-(benzimidazol-1-yl)propan-1-one: Lacks the dimethyl substitutions on the benzimidazole ring.

Uniqueness

1-(4-Acetylpiperazin-1-yl)-2-(5,6-dimethylbenzimidazol-1-yl)propan-1-one is unique due to the specific combination of functional groups and substitutions, which might confer distinct biological activities and chemical properties compared to its analogs.

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